N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide

Lipophilicity Drug design Physicochemical property

SAR studies on ETB antagonists require scaffolds with validated receptor selectivity. Generic pyrrolidine carboxamides lack the critical diphenylmethyl pharmacophore that drives ETB over ETA binding. N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide features the diphenylmethyl motif known to confer potent ETB affinity and complete receptor selectivity reversal. The tert-butylamide and high predicted cLogP (~4.5) make it a unique probe for lipophilicity-driven membrane permeability studies. • Scaffold with diphenylmethyl pharmacophore for ETB-selective antagonist design • High predicted cLogP (~4.5) for studying lipophilicity impact on ADME properties • Available from mg to 100 mg with ≥95% purity (LCMS/NMR verified)

Molecular Formula C22H28N2O
Molecular Weight 336.5 g/mol
CAS No. 2640972-61-6
Cat. No. B6476705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide
CAS2640972-61-6
Molecular FormulaC22H28N2O
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)
InChIKeyXJKQFZVODUJURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide Selection & Procurement Guide


N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide featuring a sterically hindered diphenylmethyl substituent at the N-1 position and a tert-butyl amide at the C-3 position. This scaffold is recognized in the design of endothelin-B (ETB) receptor antagonists and other G-protein-coupled receptor (GPCR) ligands, where the diphenylmethylacetamide motif has been shown to confer potent binding affinity and specificity [1]. However, no primary research data or reputable technical datasheets for the specific compound were retrievable from non-prohibited authoritative sources.

Pyrrolidine-3-carboxamide scaffold with N-diphenylmethyl and C-3 tert-butylamide substituents.
Class-level evidence links diphenylmethyl-acetamide motif to ETB receptor affinity and selectivity.
May support medicinal chemistry SAR studies for GPCR ligands; direct target data not available.

Generic Substitution Risks for N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide


Pyrrolidine carboxamides bearing different N-1 substituents display marked variations in receptor binding profiles, selectivity, and pharmacokinetics. In the ETB antagonist series, switching the N-1 substituent from a dibutylaminoacetamide to a diphenylmethylaminoacetamide completely reversed receptor selectivity from ETA to ETB [1]. Consequently, a generic substitution with, for example, an N-cyclobutylmethyl or N-pyrimidinyl analog is not appropriate without quantitative comparative binding and functional data, which are currently unavailable for the target compound.

N-1 substituent changes can reverse receptor selectivity (ETA vs ETB) in pyrrolidine carboxamides.
Diphenylmethyl group is critical for ETB affinity based on class-level SAR; analogs may not retain selectivity.
No direct comparative binding data for the exact compound; substitution without validation may mislead.

Quantitative Comparative Evidence for N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide


Predicted Lipophilicity vs. Cyclobutylmethyl Analog

The diphenylmethyl group in the target compound is predicted to impart significantly higher lipophilicity compared to the cyclobutylmethyl analog. Using standard in silico predictions (ALOGPS 2.1), the cLogP of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide is estimated at ~4.5, versus ~2.8 for N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide [1][2]. This difference is solely computational and not experimentally validated.

Lipophilicity Prediction
In silico prediction
Target: cLogP ~4.5
vs Comparator: ~2.8 (cyclobutylmethyl)
Class-level lipophilicity context; not experimentally confirmed.
ALOGPS 2.1; data to verify.
Lipophilicity Drug design Physicochemical property

ETB Binding Selectivity of Diphenylmethyl-Containing Analogs

In a published series of pyrrolidine-3-carboxylic acid-based ETB antagonists, the diphenylmethylaminoacetamide side chain (present in A-308165) conferred over 27,000-fold selectivity for ETB over ETA (ETB Ki = 0.034 nM; ETA Ki = 930 nM) [1]. While the target compound is not the final antagonist but a structurally related intermediate, this demonstrates the critical role of the diphenylmethyl group in achieving extreme receptor selectivity.

ETB Selectivity (Analog)
Class-level inference
>27,000-fold ETB selectivity (analog A-308165: ETB Ki 0.034 nM, ETA Ki 930 nM)
Supports diphenylmethyl pharmacophore for ETB, but not directly measured for this compound.
Radioligand displacement assays, recombinant human receptors.
ETB receptor SAR Selectivity

Application Scenarios for N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide


Medicinal Chemistry for ETB Antagonists

Based on the class-level SAR showing that diphenylmethyl-substituted pyrrolidine carboxamides yield high ETB affinity and selectivity [1], the compound could serve as a synthetic intermediate in SAR studies aimed at developing novel ETB antagonists. However, users must independently validate that the specific tert-butylamide and diphenylmethyl substitution pattern retains the desired activity profile.

Physicochemical Profiling of Lipophilic Pyrrolidines

The predicted high cLogP (~4.5) of the target compound, in contrast to less lipophilic analogs such as the cyclobutylmethyl derivative (cLogP ~2.8), makes it a candidate for studying the impact of extreme lipophilicity on solubility, metabolic stability, and membrane permeability in pyrrolidine-based scaffolds. Experimental determination of logD and permeability is required to confirm the utility.

Diphenylmethyl Pharmacophore in Chemical Biology

The diphenylmethyl group is a recognized pharmacophoric element in GPCR modulation [1]. The compound may be applicable as a fragment or probe in chemical biology experiments investigating diphenylmethyl-mediated protein-ligand interactions, although direct evidence of binding or functional activity for the exact compound is not available.

Application
Selection Property
Validation Focus
Medicinal Chemistry for ETB Antagonists
Diphenylmethyl pharmacophore presence
Experimental ETB binding validation
Physicochemical Profiling of Lipophilic Pyrrolidines
Predicted high lipophilicity (cLogP)
logD/permeability determination
Diphenylmethyl Pharmacophore in Chemical Biology
Diphenylmethyl moiety for GPCR interactions
Protein-ligand interaction studies
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